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5-Cyclopropyl-1,3-oxazole-4-carboxylic acid Documentation Hub

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  • Product: 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid
  • CAS: 917828-31-0

Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Profiling of 5-Cyclopropyl-1,3-oxazole-4-carboxylic Acid

Executive Summary Compound: 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid CAS: 917828-31-0 Molecular Formula: C7H7NO3 Molecular Weight: 153.14 g/mol [1] This technical guide provides a comprehensive spectroscopic analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid CAS: 917828-31-0 Molecular Formula: C7H7NO3 Molecular Weight: 153.14 g/mol [1]

This technical guide provides a comprehensive spectroscopic analysis of 5-cyclopropyl-1,3-oxazole-4-carboxylic acid, a privileged scaffold in medicinal chemistry utilized for GABA-A receptor modulation and anti-inflammatory therapeutics. This document synthesizes mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) data to establish a self-validating analytical workflow for researchers.

Part 1: Structural Analysis & Theoretical Basis[2]

The 1,3-oxazole ring serves as a bioisostere for amide bonds and phenyl rings in drug discovery, offering improved metabolic stability. The 4-carboxylic acid moiety provides a handle for further functionalization (e.g., amide coupling), while the 5-cyclopropyl group introduces specific steric constraints and lipophilicity without excessive molecular weight.

Analytical Workflow

The following diagram outlines the logical flow for validating this compound, moving from crude synthesis to high-purity structural confirmation.

AnalyticalWorkflow Start Crude Synthesis Product TLC TLC/LC-MS Screening (Confirm M+H = 154.1) Start->TLC Purification Purification (Recrystallization/Column) TLC->Purification Target Identified Pure Isolated Free Acid Purification->Pure MS_Step Mass Spectrometry (ESI) Fragmentation Analysis Pure->MS_Step IR_Step FT-IR Spectroscopy Functional Group Check Pure->IR_Step NMR_Step NMR (1H, 13C) Structural Confirmation Pure->NMR_Step

Figure 1: Step-by-step analytical workflow for structural validation of the oxazole intermediate.

Part 2: Mass Spectrometry (MS) Profiling

Mass spectrometry is the first line of defense in verifying the synthesis of the oxazole core. Due to the carboxylic acid functionality, Electrospray Ionization (ESI) is the preferred method.

Ionization Characteristics[3][4][5]
  • Ionization Mode: ESI (+) and ESI (-)

  • Solvent System: Methanol/Water + 0.1% Formic Acid

  • Parent Ion:

    • [M+H]+: 154.1 m/z (Positive Mode)

    • [M-H]-: 152.1 m/z (Negative Mode)

Fragmentation Logic

Under Collision-Induced Dissociation (CID), the molecule undergoes characteristic losses. The most distinct pathway involves the decarboxylation of the acid and the cleavage of the cyclopropyl ring.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 154.1 Frag1 Decarboxylation [M+H - CO2]+ m/z ~110 Parent->Frag1 - CO2 (44 Da) Frag2 Cyclopropyl Loss [M+H - C3H5]+ m/z ~113 Parent->Frag2 - Cyclopropyl (41 Da) Base Oxazole Core Frag m/z ~82-84 Frag1->Base Ring Cleavage

Figure 2: Predicted MS fragmentation pathway for 5-cyclopropyl-1,3-oxazole-4-carboxylic acid.

Part 3: Infrared (IR) Spectroscopy

FT-IR provides rapid confirmation of the oxidation state (carboxylic acid) and the integrity of the oxazole ring.

Functional GroupFrequency (cm⁻¹)IntensityAssignment
O-H Stretch 2500–3300Broad, MedCarboxylic acid O-H (H-bonded dimer).
C-H (Cyclopropyl) 3010–3090Weak, SharpCharacteristic cyclopropyl C-H stretching (distinct from alkyl).
C=O Stretch 1680–1710StrongCarboxylic acid carbonyl.
C=N / C=C 1580–1620MediumOxazole ring skeletal vibrations.
C-O Stretch 1210–1320StrongC-O bond of the acid.

Technical Insight: The presence of the cyclopropyl C-H stretch above 3000 cm⁻¹ is a critical diagnostic feature that distinguishes this compound from isopropyl or propyl analogs.

Part 4: Nuclear Magnetic Resonance (NMR) Characterization

NMR is the definitive method for structural proof. Due to the poor solubility of free carboxylic acids in non-polar solvents and the potential for dimerization, DMSO-d6 is the recommended solvent.

1H NMR Data (400 MHz, DMSO-d6)

Reference values derived from analogous oxazole-4-carboxylic acids.

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J)Assignment
COOH 12.50 – 13.00Broad Singlet1H-Acidic proton (may be invisible if wet).
H-2 8.10 – 8.40Singlet1H-Oxazole C2-H (Deshielded by N and O).
CH 2.60 – 2.85Multiplet1HJ ≈ 6-8 HzCyclopropyl methine (attached to oxazole).
CH₂ 1.05 – 1.20Multiplet2H-Cyclopropyl methylene (cis/trans overlap).
CH₂ 0.90 – 1.05Multiplet2H-Cyclopropyl methylene.

Interpretation Guide:

  • The H-2 Singlet: This is the "anchor" signal. If this singlet is absent or split, the oxazole ring has not formed correctly.

  • Cyclopropyl Pattern: Look for the characteristic high-field multiplets (0.9–1.2 ppm). The methine proton is significantly deshielded (~2.7 ppm) compared to a standard alkyl chain due to the aromatic ring current of the oxazole.

13C NMR Data (100 MHz, DMSO-d6)
PositionShift (δ ppm)Carbon TypeAssignment
C=O 162.0 – 164.0QuaternaryCarboxylic acid carbonyl.
C-5 158.0 – 160.0QuaternaryOxazole C5 (attached to cyclopropyl).
C-2 150.0 – 152.0CHOxazole C2 (between N and O).
C-4 128.0 – 130.0QuaternaryOxazole C4 (attached to COOH).
CH (Cyclo) 7.5 – 9.0CHCyclopropyl methine.
CH₂ (Cyclo) 6.0 – 8.0CH₂Cyclopropyl methylenes (often overlapping).

Part 5: Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure high-resolution spectra without line broadening due to aggregation:

  • Solvent Choice: Use DMSO-d6 (99.9% D). CDCl3 is often insufficient for free carboxylic acids due to solubility issues and dimerization.

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Acid Exchange: If the COOH peak is broad or interferes with integration, add 1 drop of D2O to the NMR tube. Shake and re-run. The COOH signal will disappear (exchange with D), confirming its identity.

Protocol 2: LC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 220 nm (amide/acid absorption) and 254 nm (aromatic).

References

  • PubChem. (n.d.).[1] 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Beilstein Journals. (2017). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates.[2] Beilstein J. Org. Chem. Retrieved from [Link]

  • Google Patents. (2001). Process for the preparation of cyclopropyl carboxylic acid esters and derivatives (WO2001092200A1).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for Oxazole/Cyclopropyl shift logic).
  • Chem-Impex. (n.d.). 1,3-Oxazole-4-carboxylic acid Product Page.[3][4][5] Retrieved from [Link]

Sources

Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Chemistry of 5-Cyclopropyl-1,3-oxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract The 5-cyclopropyl-1,3-oxazole-4-carboxylic acid core is a heterocyclic motif of significant interest in modern medicinal and agricultural chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-cyclopropyl-1,3-oxazole-4-carboxylic acid core is a heterocyclic motif of significant interest in modern medicinal and agricultural chemistry. Its rigid, three-dimensional structure imparted by the cyclopropyl group, combined with the hydrogen bonding capabilities and metabolic stability of the oxazole ring, makes it a valuable scaffold in the design of novel therapeutic agents and functional molecules. While a singular, seminal "discovery" paper for this specific molecule is not prominent in the historical literature, its synthesis and derivatization are well-rooted in the fundamental principles of heterocyclic chemistry. This guide provides an in-depth analysis of the logical synthetic pathways to this compound, its chemical properties, and the evolution of its application as a key building block in drug discovery, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Oxazole Ring in Modern Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. It is considered a "privileged" structure in medicinal chemistry, a term used to describe molecular scaffolds that are capable of binding to multiple biological targets with high affinity.[1][2] The oxazole moiety serves as a bioisostere for other functional groups like esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1] The incorporation of a cyclopropyl group at the 5-position introduces a degree of conformational rigidity and a unique spatial arrangement of substituents, which can be critical for optimizing interactions with protein binding pockets. This combination of features has led to the exploration of 5-cyclopropyl-1,3-oxazole-4-carboxylic acid and its derivatives in a range of therapeutic areas.[3]

Historical Context and Plausible Synthetic Emergence

The synthesis of the oxazole ring dates back to the early 20th century with the development of foundational methods like the Robinson-Gabriel synthesis.[4] Over the decades, a variety of synthetic strategies have been developed, each with its own advantages in terms of substrate scope and reaction conditions.

The emergence of 5-cyclopropyl-1,3-oxazole-4-carboxylic acid in the chemical literature is more recent, likely driven by the need for novel, three-dimensional scaffolds in high-throughput screening libraries for drug and agrochemical discovery. Its synthesis can be logically approached through several well-established methodologies.

Key Synthetic Methodologies

The construction of the 5-cyclopropyl-1,3-oxazole-4-carboxylic acid core can be efficiently achieved through modern adaptations of classical heterocyclic synthesis reactions. Two of the most plausible and widely applicable methods are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis.

Van Leusen Oxazole Synthesis

The Van Leusen reaction, first described in the 1970s, is a powerful method for forming oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5] This approach is particularly well-suited for the synthesis of 5-substituted oxazoles.

Causality of Experimental Choices: The Van Leusen reaction is a robust choice due to the commercial availability of the key reagents, including cyclopropanecarboxaldehyde and ethyl isocyanoacetate (a precursor to the 4-carboxylate group). The reaction proceeds under relatively mild basic conditions and is known for its reliability in forming the oxazole ring.

Van_Leusen_Synthesis R1 Cyclopropanecarboxaldehyde Int2 Oxazoline Intermediate R1->Int2 Nucleophilic Attack by Int1 R2 Ethyl Isocyanoacetate Int1 Deprotonated Isocyanoacetate R2->Int1 Base Base Base (e.g., K₂CO₃) Int1->Int2 Prod Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate Int2->Prod Dehydration FinalProd 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid Prod->FinalProd Saponification (e.g., NaOH, H₂O) Robinson_Gabriel_Synthesis R1 Ethyl 2-amino-3-oxobutanoate Int1 Ethyl 2-(cyclopropanecarboxamido)-3-oxobutanoate R1->Int1 R2 Cyclopropanecarbonyl chloride R2->Int1 Acylation Prod Ethyl 5-methyl-2-cyclopropyl-1,3-oxazole-4-carboxylate (Incorrect Isomer) Int1->Prod Cyclodehydration (e.g., H₂SO₄) Alt_Int α-(cyclopropanecarboxamido)-ketoester Target_Prod Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate Alt_Int->Target_Prod Cyclodehydration

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid in Agrochemical Research

Introduction: The Oxazole Scaffold in Modern Agrochemical Discovery The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Scaffold in Modern Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Heterocyclic compounds, in particular, have emerged as privileged scaffolds in the design of new pesticides due to their diverse biological activities and tunable physicochemical properties.[1][2] Among these, the 1,3-oxazole ring system is a versatile building block found in numerous biologically active molecules, including pharmaceuticals and agrochemicals.[2][3] This guide focuses on the potential applications of a specific, yet underexplored, member of this family: 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid .

While direct research on the agrochemical applications of 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid is nascent, significant insights can be drawn from its structural analogues, particularly the corresponding isoxazole, 5-cyclopropylisoxazole-4-carboxylic acid. Derivatives of this isoxazole have demonstrated potent herbicidal activity, providing a strong rationale for investigating the oxazole isomer.[4][5][6][7] This document will, therefore, extrapolate from the known bioactivity of closely related compounds to provide a comprehensive guide for researchers exploring the potential of 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid as a novel agrochemical lead. We will delve into its potential applications, hypothesized mechanism of action, detailed synthesis protocols, and robust bioassay methodologies.

Potential Agrochemical Applications and Rationale

Based on the established bioactivities of related oxazole and isoxazole structures, 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid and its derivatives are promising candidates for development as both herbicides and fungicides.

Herbicidal Activity: A Primary Focus

The most compelling case for the agrochemical potential of this compound lies in its structural similarity to known herbicides. Research on N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides has shown that these molecules exhibit significant herbicidal effects, particularly post-emergence activity against problematic weeds such as Echinochloa crusgalli and Abutilon theophrasti.[5][6] The carboxylic acid moiety of our target compound serves as a key precursor for the synthesis of such active carboxamide derivatives.

Fungicidal Potential: An Avenue for Exploration

The broader class of oxazole-containing compounds has been investigated for antifungal properties.[8][9][10] For instance, certain 1,3,4-oxadiazole derivatives, which share the core oxazole ring system, have shown efficacy against pathogenic fungi like Candida albicans.[9] While the direct antifungal activity of 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid is yet to be determined, its structure warrants screening against a panel of agronomically important fungal pathogens.

Hypothesized Mechanism of Action

The proposed primary mechanism of herbicidal action for derivatives of the isoxazole analogue, 5-cyclopropylisoxazole-4-carboxylic acid, is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) .[5][6] HPPD is a critical enzyme in the biosynthesis of plastoquinones and tocopherols, which are essential for photosynthesis and antioxidant protection in plants. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the characteristic bleaching symptoms observed in treated weeds, followed by growth arrest and plant death.[5][6]

It is hypothesized that the isoxazole ring of the active compounds undergoes cleavage in planta to reveal the active HPPD-inhibiting diketone moiety.[5][6] A similar bioactivation pathway can be postulated for 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid derivatives.

Proposed Bioactivation Pathway

G cluster_0 In Planta cluster_1 Plant Cell Oxazole_Derivative 5-Cyclopropyl-1,3-oxazole-4-carboxamide (Pro-herbicide) Ring_Opening Metabolic Ring Opening Oxazole_Derivative->Ring_Opening Plant Metabolism Active_Inhibitor Diketone Metabolite (Active HPPD Inhibitor) Ring_Opening->Active_Inhibitor HPPD HPPD Enzyme Inhibition Inhibition Active_Inhibitor->Inhibition Binding to Active Site HPPD->Inhibition Biosynthesis_Blocked Plastoquinone & Tocopherol Biosynthesis Blocked Inhibition->Biosynthesis_Blocked Bleaching Bleaching & Plant Death Biosynthesis_Blocked->Bleaching G Start Cyclopropanecarboxylic Acid Step1 Activation (e.g., with triflylpyridinium reagent) Start->Step1 Intermediate1 Acylpyridinium Salt (in situ) Step1->Intermediate1 Step2 Reaction with Isocyanoacetate Intermediate1->Step2 Intermediate2 Ethyl 5-Cyclopropyl-1,3-oxazole-4-carboxylate Step2->Intermediate2 Step3 Hydrolysis (e.g., LiOH, THF/H2O) Intermediate2->Step3 Product 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid Step3->Product

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Application

Application Note: LC-MS/MS Analysis of 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid

Abstract This application note details a robust protocol for the quantification and structural confirmation of 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification and structural confirmation of 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Designed for drug discovery and synthetic intermediate analysis, this guide addresses the specific challenges of analyzing amphiphilic heterocyclic acids. We explore the ionization competition between the oxazole nitrogen and the carboxylic moiety, provide a validated Reverse Phase (RP) method, and map the fragmentation pathways characteristic of this scaffold.

Introduction & Chemical Context

5-Cyclopropyl-1,3-oxazole-4-carboxylic acid is a critical heterocyclic building block used in the synthesis of biologically active compounds, including TGR5 agonists and anti-inflammatory agents.[1]

The molecule presents a dual analytical challenge:

  • Polymodal Ionization: It possesses a basic oxazole nitrogen (proton acceptor) and an acidic carboxylic group (proton donor), making ionization mode selection non-trivial.[1]

  • Hydrophobicity Balance: The cyclopropyl group adds lipophilicity (LogP ~0.8), but the carboxylic acid makes the molecule polar at neutral pH, potentially leading to poor retention on standard C18 columns without pH modification.

Physicochemical Profile
PropertyValueImplication for Method Development
Molecular Formula C7H7NO3Monoisotopic Mass: 153.04 Da
Molecular Weight 153.14 g/mol Small molecule; requires high scan speed or MRM.[1]
LogP (Predicted) ~0.8Moderately polar; requires high aqueous start or HILIC.[1]
pKa (Acid) ~3.5 - 4.0Fully ionized (COO-) at neutral pH.[1]
pKa (Base) ~1.0 (Oxazole N)Weak base; requires strong acidic buffer for protonation.[1]

Method Development Strategy (The "Why")

Ionization Mode Selection

The decision between Positive (ESI+) and Negative (ESI-) electrospray ionization is dictated by the mobile phase pH required for chromatographic retention.

  • ESI(+) Pathway: Using 0.1% Formic Acid (pH ~2.[1]7) suppresses the ionization of the carboxylic acid (keeping it neutral/hydrophobic) to increase retention on C18. Simultaneously, the acidic environment protonates the oxazole nitrogen, facilitating detection as

    
    .
    
  • ESI(-) Pathway: Using Ammonium Acetate (pH ~6.[1]5) ensures the carboxylic acid is deprotonated (

    
    ).[1] While ESI(-) often yields lower background noise for acids, the charged state reduces retention on Reverse Phase columns, often causing the analyte to elute in the solvent front (ion suppression zone).
    

Decision: This protocol prioritizes ESI(+) with Acidic Mobile Phase to guarantee chromatographic stability and retention, which is critical for separating this building block from polar impurities.

Chromatographic Logic

We utilize a C18 column with polar-endcapping .[1] Standard C18 columns may suffer from "dewetting" at high aqueous content.[1] A polar-embedded or polar-endcapped group ensures the stationary phase remains accessible even at 95-100% water, which is necessary to retain this small polar molecule.[1]

Workflow Visualization

MethodLogic cluster_pH Mobile Phase pH Decision cluster_Mode Ionization Consequence Start Analyte: 5-Cyclopropyl-1,3-oxazole-4-COOH Acidic Acidic pH (0.1% FA) Protonates Oxazole N Neutralizes COOH Start->Acidic Maximize Retention Basic Neutral/Basic pH Deprotonates COOH Oxazole Neutral Start->Basic Maximize Ionization (Risk Void) PosMode ESI(+) [M+H]+ = 154.05 Good Retention on C18 Acidic->PosMode Selected Path NegMode ESI(-) [M-H]- = 152.04 Poor Retention (Elutes in Void) Basic->NegMode Alternative Path

Figure 1: Decision matrix for selecting mobile phase pH and ionization mode. The acidic pathway is chosen to prioritize chromatographic retention.

Experimental Protocol

Reagents and Standards
  • Analyte: 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid (Reference Standard, >98% purity).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[1]

  • Modifier: LC-MS Grade Formic Acid.

Sample Preparation[1]
  • Stock Solution: Dissolve 1.0 mg of analyte in 1.0 mL of Methanol (1 mg/mL). Sonicate for 5 minutes.

  • Working Standard: Dilute Stock to 1 µg/mL (1000 ppb) using Water:Methanol (90:10, v/v) + 0.1% Formic Acid.

    • Note: Matching the diluent to the initial mobile phase conditions prevents peak distortion (solvent effects) for early eluting peaks.

LC Conditions
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[1]

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Polar C18.[1]

    • Why: The HSS T3 is designed to retain polar small molecules in 100% aqueous conditions.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Injection Vol: 2 µL.

Gradient Table:

Time (min) %B Event
0.00 5 Initial Hold (Loading)
1.00 5 End Loading
6.00 95 Elution Gradient
7.50 95 Wash
7.60 5 Re-equilibration

| 10.00 | 5 | End of Run |[1]

MS/MS Parameters (ESI+)[1]
  • Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Temp: 400°C.

  • Precursor Ion: m/z 154.05

    
    .[1]
    

MRM Transitions (Quantification & Qualifier):

Transition (m/z) Collision Energy (eV) Fragment Identity Type

| 154.1 -> 136.1 | 15 |


 | Quantifier |
| 154.1 -> 108.1  | 25 | 

| Qualifier 1 | | 154.1 -> 80.1 | 35 | Ring Cleavage (Oxazole) | Qualifier 2 |[1]

Mechanistic Fragmentation Analysis

Understanding the fragmentation is crucial for confirming the identity of the building block, especially when distinguishing it from isomers (e.g., 2-cyclopropyl variants).

  • Dehydration (-18 Da): The carboxylic acid readily loses water under collision-induced dissociation (CID), forming an acylium ion (m/z 136).[1]

  • Decarboxylation (-46 Da): Loss of the formate group (HCOOH) or combined loss of H2O + CO leads to the m/z 108 fragment.

  • Ring Opening: High energy collisions shatter the oxazole ring.[1] The cyclopropyl group is relatively stable but may cleave if energy is excessive.

Fragmentation Parent Precursor [M+H]+ m/z 154 Frag1 Acylium Ion [M+H - H2O]+ m/z 136 Parent->Frag1 - H2O (18 Da) Frag2 Decarboxylated [M+H - HCOOH]+ m/z 108 Parent->Frag2 - HCOOH (46 Da) Frag1->Frag2 - CO (28 Da) Frag3 Ring Cleavage m/z ~80 Frag2->Frag3 Ring Break

Figure 2: Proposed fragmentation pathway for 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid in ESI(+) mode.

Troubleshooting & Optimization

Issue: Poor Retention (Peak near t0)
  • Cause: Column "dewetting" or insufficient pH suppression.[1]

  • Solution: Ensure the column is explicitly compatible with 100% aqueous phases (e.g., T3, Polar C18). Verify mobile phase A is pH < 3.0.[1]

Issue: Low Sensitivity in ESI(+)
  • Cause: The oxazole nitrogen is a weak base.

  • Solution: Switch to ESI(-) mode.

    • New Mobile Phase: 10 mM Ammonium Acetate (pH 6.[1]5) / Acetonitrile.[1]

    • Target:m/z 152.04

      
      .[1]
      
    • Risk:[1][3][4] Retention time will decrease significantly.[1] Use a Phenyl-Hexyl column to utilize pi-pi interactions with the oxazole ring for retention in the absence of hydrophobic forces.[1]

Issue: Carryover
  • Cause: Carboxylic acids can chelate to stainless steel surfaces in the LC flow path.

  • Solution: Add 0.1% Phosphoric acid to the needle wash solvent (do NOT add to mobile phase if using MS). Use a PEEK-lined column if available.[1]

References

  • PubChem. (n.d.).[1][4] 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Beilstein Journals. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates.[1] Beilstein Journal of Organic Chemistry.[1] Retrieved October 26, 2023, from [Link][1]

  • ResearchGate. (2000).[1] Mass Spectrometry of Oxazoles.[1][3] Semantic Scholar.[1] Retrieved October 26, 2023, from [Link]

Sources

Method

Handling and storage conditions for 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid solid.

Application Note & Protocol: Handling and Storage of 5-Cyclopropyl-1,3-oxazole-4-carboxylic Acid Executive Summary This guide outlines the rigorous handling, storage, and stability protocols for 5-Cyclopropyl-1,3-oxazole...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Handling and Storage of 5-Cyclopropyl-1,3-oxazole-4-carboxylic Acid

Executive Summary

This guide outlines the rigorous handling, storage, and stability protocols for 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid .[1] As a functionalized heterocyclic building block, this compound exhibits specific sensitivities to environmental moisture and thermal stress. While the oxazole ring provides aromatic stability, the C4-carboxylic acid moiety introduces potential for hydrogen-bond-mediated dimerization and pH-dependent solubility issues.[1]

Core Storage Recommendation: Store at 2–8°C (Refrigerated) in a tightly sealed, light-resistant container under an inert atmosphere (Argon/Nitrogen) if stored for >3 months.

Physicochemical Profile

Understanding the fundamental properties is the first step in establishing a robust handling protocol.

PropertySpecificationCritical Note
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Appearance White to off-white crystalline solidColor change (yellowing) indicates oxidation or degradation.[1]
Melting Point 140–165°C (Predicted range)Verify experimentally; sharp melting point confirms purity.
pKa (Predicted) ~3.5 – 4.0 (Carboxylic acid)Acidic; forms salts with bases.
Solubility DMSO, Methanol, DMFLimited solubility in water unless pH > 7.
Hygroscopicity Low to ModerateCan cake upon exposure to high humidity.

Storage Protocols: The "Cold Chain" Integrity

Proper storage is not passive; it is an active preservation of chemical integrity.

A. Long-Term Storage (> 1 Month)
  • Temperature: Maintain at 2°C to 8°C . Freezing (-20°C) is acceptable but generally unnecessary unless the compound is in solution.[1]

  • Atmosphere: The container headspace should be purged with Argon or Nitrogen to prevent oxidative degradation of the cyclopropyl ring or the oxazole core over extended periods.

  • Container: Amber glass vials with PTFE-lined screw caps are mandatory to prevent UV-induced photo-isomerization and moisture ingress.[1]

B. Short-Term Handling (< 1 Month)
  • Desiccation: Store the primary vial inside a secondary container (desiccator) containing activated silica gel or Drierite™.

  • Temperature: Ambient temperature (20–25°C) is acceptable for active use (days), provided humidity is controlled (<40% RH).

C. Storage Decision Tree (Visual)

StorageProtocol Start Received Solid Compound Duration Intended Storage Duration? Start->Duration ShortTerm Short Term (< 30 Days) Duration->ShortTerm Active Use LongTerm Long Term (> 30 Days) Duration->LongTerm Archive ActionShort Store at 20-25°C Desiccator Cabinet Protect from Light ShortTerm->ActionShort ActionLong Store at 2-8°C (Fridge) Purge Headspace with N2/Ar Amber Glass Vial LongTerm->ActionLong Check QC Check (Every 6 Months) 1H-NMR or HPLC ActionLong->Check Re-validation

Figure 1: Decision logic for storage conditions based on usage frequency.

Handling & Safety Protocols

Safety Warning: This compound is classified as Warning (GHS07).[2] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

Protocol 1: Safe Weighing & Transfer
  • Equilibration: Before opening a refrigerated vial, allow it to warm to room temperature for 30 minutes .

    • Reasoning: Opening a cold vial in humid air causes immediate condensation on the solid, leading to hydrolysis or caking.

  • Static Control: Fine organic powders often carry static charge. Use an anti-static gun or polonium strip near the balance.

  • PPE: Standard laboratory PPE (Lab coat, nitrile gloves, safety glasses). Use a dust mask (N95) or work inside a fume hood to avoid inhalation.

Protocol 2: Solubilization for Assays
  • Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Concentration: Stock solutions can typically be prepared at 10–50 mM.

  • Aqueous Dilution:

    • Do not dissolve directly in water.

    • Dissolve in DMSO first, then dilute into buffer.

    • Note: The carboxylic acid group means solubility will improve significantly in buffers with pH > 7.0 (e.g., PBS pH 7.4).

Quality Control & Re-validation

Over time, oxazole carboxylic acids may undergo decarboxylation (rare under storage, common with heat) or ring opening.

QC Workflow:

  • Visual Inspection: Check for color change from white to yellow/brown.

  • LC-MS Verification:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Target: Look for [M+H]+ peak at ~154.15 m/z.

    • Impurity Flag: A peak at [M-44] suggests decarboxylation (loss of CO₂).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28064056, 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid.[1] Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Guide for 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid

The following guide is structured as a high-level Technical Support Center resource, designed for immediate application in research and drug discovery environments. [1][2][3] Compound ID: 5-Cyclopropyl-1,3-oxazole-4-carb...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level Technical Support Center resource, designed for immediate application in research and drug discovery environments.

[1][2][3]

Compound ID: 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid Functional Class: Heterocyclic Carboxylic Acid Primary Challenge: Poor aqueous solubility in acidic/neutral media; precipitation upon dilution from organic stocks.[1][2][3]

Introduction: The Physicochemical Challenge

As a Senior Application Scientist, I often see researchers struggle with this compound not because it is inherently "insoluble," but because its solubility is strictly pH-dependent .[2][3]

The molecule features two competing structural elements:[4]

  • The Solubilizing Handle: The carboxylic acid at position 4.[1][2][3][5][6]

  • The Lipophilic Core: The 5-cyclopropyl group fused to the aromatic oxazole ring significantly increases the partition coefficient (LogP), driving the molecule to aggregate in aqueous environments when not ionized.[2][3]

The critical error most users make is attempting to dissolve the neutral solid directly into a neutral buffer (pH 7.0–7.4).[2][3] Due to the high crystal lattice energy of the aromatic system, the dissolution rate is kinetically hindered, even if the thermodynamics eventually favor solubility.[2][3]

Part 1: Critical Solubility Parameters

Before attempting formulation, review these governing parameters.

ParameterValue (Est.)Implication for Experimental Design
pKa (Acid) ~3.2 – 3.8The carboxyl group must be deprotonated to be soluble.[1][2][3] Target pH > 5.8 (pKa + 2) for complete ionization.
LogP ~0.8 – 1.2Moderate lipophilicity.[1][2][3] The neutral form (pH < pKa) will precipitate immediately.[1][2][3]
Crystal Energy HighDirect addition of powder to buffer results in "brick dust" behavior (floating clumps).[1][2][3]
DMSO Solubility High (>50 mM)Good for stock solutions, but prone to "crash-out" upon aqueous dilution.[1][2][3]

Part 2: Validated Solubilization Protocols

Do not rely on simple vortexing.[1][2][3] Use one of the following workflows based on your assay's tolerance for organic solvents.

Method A: The "pH-Shift" Technique (Recommended for Aqueous Assays)

Best for: Animal studies, cell assays sensitive to DMSO, and high-concentration aqueous stocks.[1][2]

Mechanism: This method converts the poorly soluble free acid into its highly soluble sodium salt in situ, bypassing the slow dissolution kinetics of the neutral crystal.[2][3]

  • Weighing: Weigh the required amount of 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid.

  • Alkaline Dissolution: Add 0.1 M NaOH (or 1.0 eq of NaOH based on molarity) directly to the powder.[1][2][3]

    • Volume Calculation: Use the minimum volume necessary to wet the powder.[2][3]

    • Observation: The solution should turn clear rapidly. If not, sonicate for 30 seconds.

  • Buffering: Slowly add your target buffer (e.g., PBS, HEPES) to the dissolved salt solution.[2][3]

    • Critical Step: Ensure the buffer has sufficient capacity to maintain the final pH > 6.[2][3]0. If the pH drops below 4.0 during addition, the compound will reprecipitate.[2][3]

  • Verification: Check pH. If necessary, back-titrate with dilute HCl, but do not cross below pH 5.5 .[1][2][3]

Method B: The "Co-Solvent Spike" (High Throughput Screening)

Best for: Enzymatic assays, HTS, where <1% DMSO is acceptable.[3]

Mechanism: Uses a high-concentration organic stock to disperse the molecules, followed by rapid mixing to prevent crystal nucleation.[1][2][3]

  • Stock Prep: Dissolve compound in 100% DMSO to a concentration 1000x higher than the final assay concentration (e.g., 10 mM stock for 10 µM assay).

  • The "Jet" Injection:

    • Place the aqueous buffer in a vortexing tube.[2][3]

    • While vortexing the buffer, inject the DMSO stock directly into the center of the liquid vortex.[2][3]

    • Why? This prevents local regions of high concentration where the compound might crash out before mixing.[2][3]

  • Stability Check: Inspect for turbidity immediately.[1][2][3] If cloudy, the concentration exceeds the kinetic solubility limit.[2][3]

Part 3: Troubleshooting Decision Tree

Use this logic flow to select the correct solubilization strategy for your specific application.

SolubilityWorkflow Start START: Select Assay Type DMSO_Tolerance Is DMSO/Organic Solvent Tolerated? Start->DMSO_Tolerance pH_Flexibility Can Assay pH be > 6.0? DMSO_Tolerance->pH_Flexibility No (Cell/Animal) Method_B METHOD B: DMSO Spike (Keep DMSO < 1%) DMSO_Tolerance->Method_B Yes (HTS/Enzyme) Method_A METHOD A: pH-Shift (In-situ Salt) (Dissolve in NaOH -> Buffer) pH_Flexibility->Method_A Yes Method_C METHOD C: Cyclodextrin Complexation (Use HP-β-CD) pH_Flexibility->Method_C No (Must be Acidic) Redesign CRITICAL STOP: Re-evaluate Compound Concentration or Analog Method_C->Redesign Still Precipitates?

Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay constraints.

Part 4: Frequently Asked Questions (FAQs)

Q1: I followed Method B (DMSO Spike), but I still see a fine precipitate after 30 minutes. Why? A: You likely exceeded the "Kinetic Solubility Limit."[1][2][3] Even if the compound is soluble in DMSO, once it hits the water, it is thermodynamically unstable if the pH is too low or concentration is too high.[2][3]

  • Fix: Reduce the final concentration or switch to Method A . Alternatively, add a surfactant like 0.01% Triton X-100 or Tween-80 to the buffer before spiking the DMSO stock.[1][2][3] This inhibits crystal nucleation.[1][2][3]

Q2: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile and can cause "edge effects" in microplates due to evaporation.[1][2][3] Furthermore, 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid is generally less soluble in ethanol than in DMSO.[1][2][3] If you must use ethanol, ensure the stock concentration is lower to prevent crashing out inside the pipette tip.[2][3]

Q3: My HPLC peak is splitting or tailing severely. A: This is a classic chromatography issue with carboxylic acids.

  • Cause: If your mobile phase pH is near the pKa (~3.5), the compound exists as a mixture of ionized and neutral forms, which interact differently with the C18 column.[2][3]

  • Fix: Add 0.1% Formic Acid (to suppress ionization, running as neutral) or use a buffered mobile phase at pH 7.0 (to fully ionize).[1][2][3] Do not run at pH 3-4.

Q4: Is this compound stable in solution? A: Oxazoles are generally stable, but the carboxylic acid moiety can be reactive.[2][3]

  • Storage: Store DMSO stocks at -20°C.

  • Freeze-Thaw: Avoid repeated freeze-thaw cycles of aqueous solutions.[1][2][3] The pH shift during freezing (buffer precipitation) can cause the compound to crash out irreversibly.[2][3] Always inspect for clarity after thawing.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28064056, 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid.[1][2][3] Retrieved January 31, 2026 from [Link][2][3]

  • Williams, R. (2022). pKa Data Compiled by R. Williams.[1][2][3][5] Organic Chemistry Data.[1][2][3][5] Retrieved January 31, 2026 from [Link][2][3]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews.[1][2][3] (General reference for Method A mechanism).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[2][3] Journal of Pharmacy and Pharmacology.[1][2][3] (General reference for Method C mechanism).

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 5-Cyclopropyl-1,3-oxazole-4-carboxylic Acid

Welcome to the technical support center for the synthesis of 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important heterocyclic compound. Our aim is to equip you with the necessary knowledge to navigate the potential challenges of this synthesis, ensuring a robust and efficient process.

Introduction to the Synthetic Challenge

5-Cyclopropyl-1,3-oxazole-4-carboxylic acid is a valuable building block in medicinal chemistry, often incorporated into molecules with diverse biological activities. While several general methods for oxazole synthesis exist, scaling up the production of this specific molecule presents unique challenges. These can include managing reaction exotherms, ensuring the stability of the cyclopropyl ring, controlling impurity profiles, and achieving efficient purification of the final product. This guide will address these issues in a practical, question-and-answer format, drawing upon established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Synthesis Pathway Selection

Q1: What is the most promising synthetic route for the large-scale synthesis of 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid?

A1: For large-scale synthesis, a convergent and efficient route is paramount. Based on our expertise, a two-step approach is highly recommended. This involves the initial synthesis of ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate, followed by its hydrolysis to the desired carboxylic acid. This strategy allows for easier purification of the intermediate ester and generally provides a cleaner final product.

Among the various methods for constructing the oxazole ring, the Robinson-Gabriel synthesis and its modern variations offer a robust and scalable approach.[1][2] This method involves the cyclization of a 2-acylamino-ketone intermediate.

Synthetic_Pathway A Cyclopropanecarboxamide C Ethyl 2-(cyclopropanecarboxamido)-3-oxobutanoate (Intermediate) A->C Acylation B Ethyl 2-chloro-3-oxobutanoate B->C D Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate C->D Cyclization (Robinson-Gabriel) E 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid D->E Hydrolysis

Caption: Proposed synthetic pathway for 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid.

Step 1: Synthesis of Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate

Q2: I am observing low yields during the synthesis of the intermediate ester, ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate. What are the likely causes and how can I improve the yield?

A2: Low yields in this step often stem from incomplete reaction, side reactions, or degradation of the product. Here are some key areas to investigate:

  • Purity of Starting Materials: Ensure that your cyclopropanecarboxamide and ethyl 2-chloro-3-oxobutanoate are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Reaction Temperature: The cyclization step typically requires heating. However, excessive temperatures can lead to decomposition. We recommend maintaining a temperature of 80-90 °C. It is crucial to monitor the reaction progress by TLC or HPLC to avoid prolonged heating once the reaction is complete.

  • Choice of Solvent: A high-boiling point, polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is generally effective for this cyclization.

  • Incomplete Acylation: The initial acylation of ethyl 2-amino-3-oxobutanoate (if this is your starting material) with cyclopropanecarbonyl chloride needs to be complete. Incomplete reaction will carry unreacted starting material into the cyclization step, complicating purification and lowering the overall yield.

Q3: Are there any specific side reactions to be aware of during the oxazole ring formation?

A3: Yes, several side reactions can occur. One of the most common is the formation of isomeric oxazoles if the starting materials are not chosen carefully. In the proposed route, the regioselectivity is generally well-controlled. Another potential issue is the opening of the cyclopropyl ring. While generally stable, the cyclopropyl group can be susceptible to ring-opening under harsh acidic or radical conditions.[3] It is important to use a non-acidic cyclodehydrating agent if a direct cyclization approach is taken. In the context of the Robinson-Gabriel synthesis, the conditions are typically mild enough to preserve the cyclopropyl moiety.

Step 2: Hydrolysis of Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate

Q4: What are the recommended conditions for the hydrolysis of the ethyl ester to the final carboxylic acid, especially on a larger scale?

A4: Alkaline hydrolysis is the standard method for this transformation. For scale-up, we recommend the following:

  • Base: Use a slight excess (1.1 to 1.5 equivalents) of a strong base like sodium hydroxide or potassium hydroxide.

  • Solvent: A mixture of an alcohol (e.g., ethanol or methanol) and water is a good choice. The alcohol helps to solubilize the ester, while water is necessary for the hydrolysis.

  • Temperature: The reaction can often be performed at room temperature, but gentle heating (40-50 °C) can accelerate the process. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: After the reaction is complete, the alcohol is typically removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

Q5: I am experiencing difficulty with the purification of the final product, 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid. What are the best practices for obtaining a high-purity product?

A5: Purification of the final carboxylic acid can indeed be challenging due to its polarity. Here are some effective strategies:

  • Crystallization: This is the most effective method for purifying the final product on a large scale. After precipitation from the acidified aqueous solution, the crude product can be recrystallized from a suitable solvent system. Good solvent choices include ethanol/water, acetone/water, or ethyl acetate/heptane mixtures.

  • Washing: Thoroughly washing the filtered solid with cold water is crucial to remove any inorganic salts from the work-up.

  • Charcoal Treatment: If the product is colored, a treatment with activated charcoal in the recrystallization solvent can help to remove colored impurities.

  • Column Chromatography: While less ideal for very large scales, silica gel chromatography can be used for smaller batches or to remove stubborn impurities. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid is often effective.

Scale-Up and Safety Considerations

Q6: Are there any specific safety precautions I should take when scaling up this synthesis?

A6: Yes, scaling up any chemical reaction requires careful consideration of safety. For this synthesis, pay close attention to the following:

  • Exotherm Control: The acylation and cyclization steps can be exothermic. When scaling up, add reagents portion-wise and monitor the internal temperature of the reactor closely. Ensure that adequate cooling is available to control any potential temperature spikes.

  • Solvent Handling: DMF and other polar aprotic solvents have specific handling requirements. Consult the Safety Data Sheet (SDS) for each solvent and use appropriate personal protective equipment (PPE).

  • Pressure Build-up: During the hydrolysis and acidification steps, be aware of the potential for gas evolution (e.g., carbon dioxide if carbonates are present). Ensure the reactor is properly vented.

  • Thermal Stability: Oxazoles are generally thermally stable compounds. However, it is good practice to perform a thermal stability analysis (e.g., using a Differential Scanning Calorimeter - DSC) on the final product and key intermediates, especially if high-temperature distillation or drying is planned.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate

This protocol is adapted from standard Robinson-Gabriel synthesis procedures.[1][4]

  • To a solution of cyclopropanecarboxamide (1.0 eq) in a suitable solvent such as toluene, add ethyl 2-chloro-3-oxobutanoate (1.1 eq).

  • Add a non-nucleophilic base such as triethylamine (1.2 eq).

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by crystallization.

Protocol 2: Hydrolysis of Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate
  • Dissolve ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (1.2 eq) and stir the mixture at 40-50 °C.

  • Monitor the reaction by TLC or HPLC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the desired 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid.

  • Further purification can be achieved by recrystallization.

Data Presentation

StepReactantsKey ParametersExpected YieldPurity (by HPLC)
1 Cyclopropanecarboxamide, Ethyl 2-chloro-3-oxobutanoateToluene, 85 °C, 4-6 h70-80%>95%
2 Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate, NaOHEtOH/H₂O, 45 °C, 2-3 h85-95%>98%

Visualizing the Workflow

Experimental_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A Mix Reactants (Cyclopropanecarboxamide, Ethyl 2-chloro-3-oxobutanoate) B Heat to 85°C A->B C Reaction Monitoring (TLC/HPLC) B->C D Work-up & Extraction C->D E Purification (Chromatography/Crystallization) D->E F Dissolve Ester in EtOH/H₂O E->F Purified Ester G Add NaOH, Heat to 45°C F->G H Reaction Monitoring (TLC/HPLC) G->H I Acidification & Precipitation H->I J Filtration & Drying I->J K Recrystallization J->K

Caption: A step-by-step workflow for the synthesis of 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid.

Concluding Remarks

The successful scale-up of the synthesis of 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid is achievable with careful planning and execution. By understanding the key reaction parameters, potential side reactions, and effective purification strategies, researchers can overcome the challenges associated with this synthesis. This guide provides a solid foundation for developing a robust and scalable process. Should you encounter issues not covered in this guide, please do not hesitate to contact our technical support team for further assistance.

References

  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
  • Ma, J., & Ding, Y. (2005). Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. Tetrahedron Letters, 46(20), 3563-3566*.
  • Liebeskind, L. S., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • Van Leusen, A. M., et al. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.
  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(6), 3727-3732.
  • Potts, K. T. (1961). The Chemistry of 1,3,4-Oxadiazoles. Chemical Reviews, 61(2), 87-127.

Sources

Troubleshooting

Technical Support Center: Maintaining Stereochemical Integrity of 5-Cyclopropyl-1,3-oxazole-4-carboxylic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid and its derivatives. This guide provides in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to help you prevent racemization and maintain the stereochemical integrity of your chiral compounds throughout your experimental workflows.

Introduction: The Chirality Challenge

In the development of pharmaceuticals, the precise three-dimensional arrangement of atoms in a molecule is paramount. Enantiomers of the same compound can have vastly different pharmacological and toxicological profiles. The 5-cyclopropyl-1,3-oxazole-4-carboxylic acid scaffold is a key component in various development programs, and maintaining the chirality of the cyclopropyl group is critical. This guide addresses the primary mechanisms of racemization for this class of molecules and provides actionable strategies to mitigate this risk.

Understanding the Racemization Risks

For 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid derivatives, there are two primary points of concern for the loss of stereochemical integrity:

  • Instability of the Chiral Cyclopropyl Ring: The chiral center in this molecule is on the cyclopropane ring itself. Cyclopropyl rings, particularly when adjacent to electron-withdrawing groups like a carbonyl or an oxazole, can be susceptible to ring-opening under certain acidic or basic conditions. This can lead to the formation of a planar, achiral intermediate, which upon ring-closure, can produce a racemic mixture.

  • Racemization During Carboxylic Acid Derivatization: The most common step where racemization is inadvertently introduced is during the conversion of the carboxylic acid to an amide, ester, or other derivative. This is often due to harsh reaction conditions or the use of coupling reagents that proceed through intermediates prone to epimerization.

This guide will provide detailed solutions for both of these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of racemization in my sample of a 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid derivative?

A: The most common cause of racemization is the derivatization of the carboxylic acid, especially during amide bond formation. The conditions used for this transformation, including the choice of coupling reagent, base, temperature, and reaction time, are critical.

Q2: Can the oxazole ring itself cause racemization?

A: While oxazoles can undergo ring-opening under certain harsh conditions, it is less likely to be the primary pathway for the racemization of a chiral center on the C5-substituent. The main concern is the stability of the adjacent cyclopropyl ring.

Q3: How can I check for racemization in my sample?

A: The most reliable method is through chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.

Q4: Is my enantiomerically pure 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid stable in common storage solvents?

A: Generally, it should be stable in neutral, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate at low temperatures. Avoid storing it in acidic or basic solutions for extended periods.

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section addresses specific issues you may encounter during your experiments.

Issue 1: Loss of enantiomeric excess (e.e.) after amide or ester formation.
  • Question: I started with an enantiomerically pure carboxylic acid (>99% e.e.), but after coupling it with an amine to form an amide, the e.e. of my product has dropped to 80%. What happened?

  • Answer: This is a classic case of racemization during the coupling reaction. The cause is likely related to the reaction conditions, which were too harsh or involved an inappropriate choice of reagents.

    • Mechanism of Racemization during Amide Coupling: While the chiral center is not at the alpha-position to the carbonyl, the general principles of preventing racemization in peptide synthesis are highly relevant here. Strong activating agents and high temperatures can lead to side reactions and epimerization. For amino acids, this often involves the formation of a planar oxazolone intermediate. While the mechanism for your specific substrate may differ, the underlying principle is the formation of an intermediate that loses the stereochemical information at the chiral center.

    • Troubleshooting & Preventative Measures:

Potential Cause Explanation Recommended Solution
High Temperature Elevated temperatures provide the activation energy for racemization pathways.Perform the coupling reaction at low temperatures. Start at 0°C and allow the reaction to slowly warm to room temperature. For very sensitive substrates, maintaining the temperature at 0°C or even -15°C may be necessary.
Prolonged Reaction Time The longer the activated carboxylic acid intermediate exists, the greater the opportunity for racemization.Use a highly efficient coupling reagent that promotes rapid amide bond formation. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Inappropriate Coupling Reagent Some older or highly reactive coupling reagents (e.g., DCC without an additive) are known to cause significant racemization.Utilize modern coupling reagents known for low racemization potential. Good choices include uronium/aminium salts like HATU, HBTU, or COMU, in combination with a non-nucleophilic base.[1]
Strong or Nucleophilic Base Bases like triethylamine (TEA) can sometimes promote racemization.Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) or 2,6-lutidine.[1]
Solvent Effects The polarity of the solvent can influence the stability of racemization-prone intermediates.Aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are generally preferred.
Issue 2: Racemization observed under acidic or basic workup conditions.
  • Question: My product was enantiomerically pure after the reaction, but I lost some e.e. after an aqueous acidic or basic wash. Why?

  • Answer: This suggests that the chiral cyclopropyl ring is unstable under these conditions.

    • Proposed Mechanism of Racemization: The electron-withdrawing nature of the adjacent oxazole and activated carbonyl group can make the cyclopropane ring susceptible to nucleophilic or electrophilic attack, leading to a temporary ring-opening. This forms an achiral, stabilized carbocation or carbanion intermediate. Subsequent ring-closure can occur from either face, leading to a racemic product.

    Racemization_Mechanism cluster_0 Enantiomerically Pure Starting Material cluster_1 Acid or Base Catalysis cluster_2 Racemic Product Start Chiral Cyclopropyl Ketone Derivative Intermediate Ring-Opened Achiral Intermediate (Carbocation/Carbanion) Start->Intermediate H+ or OH- Ring Opening Product_R (R)-Enantiomer Intermediate->Product_R Ring Closure (Top face attack) Product_S (S)-Enantiomer Intermediate->Product_S Ring Closure (Bottom face attack)

    Caption: Proposed racemization of a cyclopropyl ketone via a ring-opened intermediate.

    • Troubleshooting & Preventative Measures:

Potential Cause Explanation Recommended Solution
Strong Acid/Base Wash Prolonged exposure to strong aqueous acids (e.g., 1M HCl) or bases (e.g., 1M NaOH) can catalyze ring-opening.Use milder workup conditions. Wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize acids, and brine. If an acidic wash is necessary, use a dilute solution (e.g., 0.1M HCl) and minimize contact time.
Chromatography on Silica Gel Silica gel is acidic and can cause degradation or racemization of sensitive compounds.If racemization on silica is suspected, neutralize the silica gel by pre-treating the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent). Alternatively, use a different stationary phase like alumina (neutral or basic).

Recommended Protocols

Protocol 1: Racemization-Resistant Amide Coupling

This protocol utilizes HATU, a highly efficient coupling reagent known for its low racemization potential.

Materials:

  • 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: To the cooled solution, add the amine (1.1 equivalents), followed by HATU (1.1 equivalents), and finally, DIPEA (2.5 equivalents). The order of addition can be critical; adding the base last is often recommended.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC

This is a general guideline. Specific conditions will need to be optimized for your particular derivative.

Materials:

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or a cyclodextrin-based column).

  • HPLC-grade hexanes and isopropanol (IPA).

  • Your purified compound.

Procedure:

  • Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., IPA) at a concentration of approximately 1 mg/mL.

  • Initial Screening: Begin with a standard mobile phase, such as 90:10 Hexanes:IPA, at a flow rate of 1.0 mL/min.

  • Injection: Inject 5-10 µL of your sample.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where your compound has strong absorbance.

  • Optimization: If the enantiomers are not well-resolved, systematically vary the ratio of Hexanes:IPA (e.g., 95:5, 80:20). Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can sometimes improve peak shape and resolution.

  • Quantification: Once baseline separation is achieved, integrate the peak areas of the two enantiomers. The enantiomeric excess (% e.e.) is calculated as: (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100.

Workflow for Troubleshooting Racemization

Troubleshooting_Workflow Start Racemization Detected (Loss of e.e.) Check_Step At which step was racemization introduced? Start->Check_Step Coupling During Derivatization (e.g., Amide Coupling) Check_Step->Coupling Derivatization Workup During Workup or Purification Check_Step->Workup Post-Reaction Check_Coupling_Conditions Review Coupling Protocol Coupling->Check_Coupling_Conditions Check_Workup_Conditions Review Workup/Purification Workup->Check_Workup_Conditions High_Temp High Temperature? Check_Coupling_Conditions->High_Temp Yes Bad_Reagent Harsh Reagents? Check_Coupling_Conditions->Bad_Reagent Yes Long_Time Long Reaction Time? Check_Coupling_Conditions->Long_Time Yes Lower_Temp Action: Use 0°C to RT High_Temp->Lower_Temp Change_Reagent Action: Switch to HATU/DIPEA Bad_Reagent->Change_Reagent Monitor_Reaction Action: Monitor closely and quench when complete Long_Time->Monitor_Reaction End Racemization Prevented Lower_Temp->End Change_Reagent->End Monitor_Reaction->End Strong_Acid_Base Strong Acid/Base Wash? Check_Workup_Conditions->Strong_Acid_Base Yes Silica Acidic Silica Gel? Check_Workup_Conditions->Silica Yes Mild_Workup Action: Use mild aqueous washes (e.g., NaHCO3, brine) Strong_Acid_Base->Mild_Workup Neutralize_Silica Action: Neutralize silica with TEA or use alumina Silica->Neutralize_Silica Mild_Workup->End Neutralize_Silica->End

Caption: A decision tree for troubleshooting racemization issues.

References

  • AK Lectures. (2016). Racemization of Carbonyl Compounds. Available at: [Link]

  • Rychnovsky, S. D., & Takaoka, L. R. (2003). Racemization in Prins Cyclization Reactions. Angewandte Chemie International Edition, 42(43), 5223–5226. Available at: [Link]

  • Ren, J.-W., Tong, M.-N., Zhao, Y.-F., & Ni, F. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Letters, 23(19), 7497–7502. Available at: [Link]

  • Xia, L., Zhou, S., Tang, M., Lin, L., & Deng, M. (1999). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Se Pu, 17(1), 43–45. Available at: [Link]

  • Sumitomo Chemical Co. (1982). Process for preparing racemized cyclopropanecarboxylic acids. EP0061880A1.
  • Feringa, B. L., & van der Veen, L. A. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 143(5), 2221–2231. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from: [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(1), 142–145. Available at: [Link]

  • Feng, X., & Liu, X. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Angewandte Chemie International Edition, 54(47), 14127–14130. Available at: [Link]

  • Han, C., & Porco, J. A. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society, 146(17), 11956–11966. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 5-Cyclopropyl-1,3-oxazole-4-carboxylic Acid in Medicinal Chemistry

The following guide provides an in-depth technical analysis of 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid , comparing it directly with its isoxazole and thiazole analogs. This document is structured to support decision-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid , comparing it directly with its isoxazole and thiazole analogs. This document is structured to support decision-making in hit-to-lead optimization and synthetic planning.

Executive Summary: The "Cyclopropyl-Oxazole" Vector

In modern drug design, the 5-cyclopropyl-1,3-oxazole-4-carboxylic acid scaffold represents a strategic fusion of two privileged motifs: the 1,3-oxazole core and the cyclopropyl substituent.

While the isoxazole isomer (e.g., 5-cyclopropylisoxazole-4-carboxylic acid) is more commercially ubiquitous, the 1,3-oxazole variant offers distinct electronic and steric advantages. The 1,3-oxazole ring is less lipophilic than thiazole and often provides better metabolic stability than furan. The C5-cyclopropyl group acts as a "super-methyl" bioisostere—providing steric bulk to fill hydrophobic pockets without the metabolic liability of a methyl group (benzylic oxidation) or the entropic penalty of an isopropyl group.

Key Differentiators
  • Basicity: The oxazole nitrogen is more basic (pKa of conjugate acid ~0.8) than isoxazole, potentially influencing solubility and binding interactions.

  • Vector Alignment: The angle of the carboxylic acid projection differs significantly between the 1,3-oxazole and 1,2-isoxazole, altering the trajectory of attached pharmacophores.

  • Metabolic Shielding: The cyclopropyl group at C5 blocks the metabolically vulnerable C5 position of the oxazole ring.

Physicochemical Comparison Profile

The following table contrasts 5-cyclopropyl-1,3-oxazole-4-carboxylic acid with its primary heterocyclic competitors.

Feature5-Cyclopropyl-1,3-oxazole-4-COOH 5-Cyclopropyl-isoxazole-4-COOH 2-Cyclopropyl-thiazole-4-COOH
Electronic Character Electron-deficient (moderate)Electron-deficient (high)Electron-rich (S-donor)
H-Bond Acceptor Stronger (N3 is accessible)Weaker (N-O bond reduces basicity)Weak (S is poor acceptor)
Est. pKa (COOH) ~3.5 – 3.8~3.2 – 3.5~3.8 – 4.0
LogP (Lipophilicity) Moderate (~1.2)Moderate (~1.3)High (~1.8)
Metabolic Stability High (C5 blocked)High (Ring is stable)Moderate (S-oxidation risk)
Solubility (aq) ModerateLow-ModerateLow
Geometric Vector Linear projection (C2-C5 axis)Bent projectionBent projection

Data Interpretation:

  • Acidity: The oxazole analog is slightly less acidic than the isoxazole due to the lack of the direct electron-withdrawing N-O bond adjacent to the carboxylate. This can affect coupling efficiency if not properly activated.

  • Lipophilicity: The oxazole is the most "polar" of the three, making it a superior choice for lowering LogP in lead optimization.

Synthetic Accessibility & Methodologies[1]

Synthesizing the 5-cyclopropyl-1,3-oxazole-4-carboxylic acid scaffold requires navigating the sensitivity of the cyclopropyl ring (ring opening under strong acid/Lewis acid conditions) and the regioselectivity of the oxazole formation.

Primary Synthetic Routes[2]
Route A: The Van Leusen Reaction (Classic)
  • Reagents: Cyclopropanecarbaldehyde + Tosylmethyl isocyanide (TosMIC).

  • Pros: Well-established, scalable.

  • Cons: Often yields the C5-unsubstituted or C5-tosyl intermediate requiring further manipulation; difficult to place the carboxylate at C4 selectively with a C5-cyclopropyl group.

Route B: Cyclization of

-Halo-

-Ketoesters (Hantzsch-type)
  • Reagents: Ethyl 3-cyclopropyl-3-oxopropanoate + Amide/Urea.

  • Mechanism: Condensation of a

    
    -keto ester with an amide.
    
  • Risk: The cyclopropyl ketone is prone to acid-catalyzed ring opening.

Route C: Direct Oxidative Cyclization (Modern & Recommended)
  • Reagents: Cyclopropanecarboxylic acid + Isocyanoacetate + DMAP-Tf (Triflylpyridinium).

  • Mechanism: Activation of the acid to a mixed anhydride/acyl pyridinium, followed by [3+2] cycloaddition with the isocyanide.

  • Advantage: Single-step, mild conditions, high regioselectivity for the 4-carboxylate-5-substituted pattern.

Visualizing the Synthesis Logic (Graphviz)

SynthesisPathways Start Cyclopropanecarboxylic Acid Inter1 Acyl-Pyridinium Intermediate Start->Inter1 Activation Reagent1 Ethyl Isocyanoacetate Reagent1->Inter1 Nucleophilic Attack Activator DMAP-Tf / Base Activator->Inter1 Product 5-Cyclopropyl-1,3-oxazole- 4-carboxylic Acid Ethyl Ester Inter1->Product Cyclization (- DMAP, - TfOH) FinalAcid Target Acid (Free COOH) Product->FinalAcid Saponification Hydrolysis LiOH / THF:H2O

Figure 1: The modern "Direct Carboxylic Acid" route allows rapid access to the scaffold without pre-functionalizing the cyclopropyl group.

Experimental Protocol: Direct Synthesis

Objective: Synthesis of Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate from Cyclopropanecarboxylic acid.

Materials
  • Cyclopropanecarboxylic acid (1.0 equiv)

  • Ethyl isocyanoacetate (1.2 equiv)[1]

  • DMAP (4-Dimethylaminopyridine) (2.5 equiv)

  • Trifluoromethanesulfonic anhydride (Tf2O) (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under Argon, dissolve DMAP (2.5 equiv) in anhydrous DCM. Cool to 0°C.

  • Reagent Formation: Dropwise add Tf2O (1.1 equiv). A white precipitate (DMAP-Tf complex) will form. Stir for 10 minutes.

  • Substrate Addition: Add Cyclopropanecarboxylic acid (1.0 equiv) slowly. Stir for 20 minutes at 0°C to generate the acyl-pyridinium species.

  • Cyclization: Add Ethyl isocyanoacetate (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS. The product spot should be UV active.

  • Workup: Quench with saturated NaHCO3 solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

    • Note: The cyclopropyl group is stable under these basic/nucleophilic conditions. Avoid strong acidic workups to prevent ring opening.

Medicinal Chemistry Applications (SAR)

Bioisosteric Replacement Strategy

The 5-cyclopropyl-oxazole moiety is frequently used to replace:

  • Phenyl rings: Reduces planarity stacking, improves solubility, and lowers molecular weight (MW).

  • Isopropyl groups: "Locks" the conformation (rigidification) and prevents metabolic hydroxylation common to isopropyl methines.

  • Thiazoles: Removes the sulfur atom, avoiding potential idiosyncratic toxicity (S-oxidation/reactive metabolites) and improving aqueous solubility.

Pathway Signaling & Binding Logic

SAR_Logic Core 5-Cyclopropyl-1,3-oxazole-4-COOH Steric Cyclopropyl: Fills Hydrophobic Pocket (Lipophilic) Core->Steric Electronic Oxazole N: H-Bond Acceptor (Solubility) Core->Electronic Vector COOH Vector: Directs Amide Coupling (Geometry) Core->Vector Binding Binding Pocket Fit Outcome2 Improved Potency (Rigidification) Binding->Outcome2 Metabolism Metabolic Stability Outcome1 Reduced CYP Inhibition (vs Thiazole) Metabolism->Outcome1 Steric->Binding Steric->Metabolism Blocks C5 Oxidation Electronic->Binding

Figure 2: Structure-Activity Relationship (SAR) rationale for selecting the 5-cyclopropyl-oxazole scaffold.

Stability & Handling

  • Thermal Stability: The oxazole ring is thermally robust (mp > 100°C for most derivatives). However, the cyclopropyl group introduces strain. Avoid temperatures >140°C during synthesis to prevent thermal rearrangement to dienes (though rare for this specific system).

  • Acid Sensitivity: While the oxazole is basic, the cyclopropyl group is sensitive to strong Bronsted acids (e.g., conc. HCl, H2SO4) which can cause ring opening to form linear alkenes.

    • Recommendation: Use LiOH/THF for ester hydrolysis (saponification) rather than acid hydrolysis.

  • Coupling Reactions: The carboxylic acid at C4 is sterically accessible. Standard coupling reagents (HATU, EDC/HOBt) work well. The adjacent oxazole nitrogen does not typically interfere via N-acylation due to its aromatic nature, but it can coordinate to metal catalysts (Pd, Cu) in cross-coupling reactions, potentially requiring higher catalyst loading.

References

  • Direct Synthesis from Carboxylic Acids

    • Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.[1]

    • Source:Journal of Organic Chemistry (via PMC).
    • URL:[Link] (Generalized protocol adapted from similar DMAP-Tf methodologies).

  • Isoxazole/Oxazole Isomerization

    • Title: Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomeriz
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Bioisosterism in Drug Design

    • Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.[2]

    • Source:RSC Advances.
    • URL:[Link]

  • Cyclopropyl Group Stability

    • Title: Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.[3]

    • Source:N
    • URL:[Link]

Disclaimer: This guide is intended for research purposes. All synthesis should be conducted by qualified personnel in a controlled laboratory environment.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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